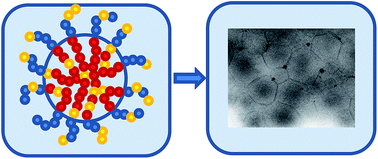Synthesis of amphiphilic copolymers based on acrylic acid, fluoroalkyl acrylates and n-butyl acrylate in organic, aqueous–organic, and aqueous media via RAFT polymerization†
RSC Advances Pub Date: 2017-05-05 DOI: 10.1039/C7RA03203J
Abstract
Amphiphilic narrow dispersed copolymers of acrylic acid and fluoroalkyl acrylates are synthesized via reversible addition–fragmentation chain transfer (RAFT) polymerization using dibenzyl trithiocarbonate in DMF solution. These copolymers and polyacrylic acid containing the trithiocarbonate group within the polymeric chain are used for the synthesis of triblock copolymers in organic, aqueous–organic or aqueous media by chain extension with n-butyl acrylate or its mixture with fluoroalkyl acrylates. Both dispersion polymerization and emulsifier-free emulsion polymerization lead to self-assembling of triblock copolymers in the core–shell particles; the former route provides the formation of microstructured polymer films with a percolated structure.


Recommended Literature
- [1] The tetrameric peptide LfcinB (20–25)4 derived from bovine lactoferricin induces apoptosis in the MCF-7 breast cancer cell line
- [2] Synthesis, characterization and photophysical properties of an acenaphthalene fused-ring-expanded NIR absorbing aza-BODIPY dye†
- [3] Microfluidic strategy for rapid and high-quality control of crystal morphology of explosives
- [4] Inside back cover
- [5] Twist disclination loops in a bent-core nematic liquid crystal†
- [6] Molecular tubes and capsules Part III.† The first X-ray crystallographic evidence of a cyclic aniline trimer via self-complementary N–H⋯π interactions: the aniline inclusion both inside and outside the macrocyclic cavity‡§
- [7] First enantioselective organocatalytic allylation of simple aldimines with allyltrichlorosilane†
- [8] Determination of p,p′-DDT in commercial samples
- [9] Preparation of Ru–Pt bimetallic monolayer on nanoporous gold film electrode and its application as an ultrasensitive sensor for determination of methionine
- [10] Back cover

Journal Name:RSC Advances
Research Products
-
CAS no.: 183506-66-3
-
CAS no.: 175069-96-2
-
CAS no.: 102185-16-0
-
CAS no.: 131864-71-6









